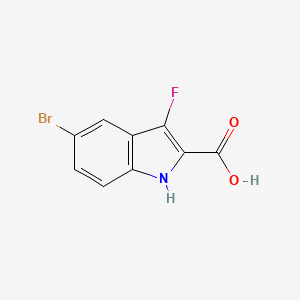

5-Bromo-3-fluoro-1H-indole-2-carboxylic acid

Description

Position in Contemporary Halogenated Indole Research

Halogenated indoles occupy a critical niche in natural product chemistry and pharmaceutical design. Marine organisms, particularly sponges and tunicates, produce brominated indole alkaloids such as plakohypaphorines and meridianins, which exhibit antimicrobial and cytotoxic activities. The introduction of fluorine, a small electronegative atom, enhances metabolic stability and bioavailability in synthetic analogs. 5-Bromo-3-fluoro-1H-indole-2-carboxylic acid combines these attributes, enabling precise interactions with biological targets.

Recent studies emphasize its utility in HIV-1 integrase inhibition, where the indole-2-carboxylic acid scaffold chelates Mg²⁺ ions in the enzyme’s active site. The bromine atom at position 5 may facilitate π-π stacking with viral DNA, while the fluorine at position 3 fine-tunes electron distribution without steric hindrance. This dual halogenation strategy aligns with broader trends in medicinal chemistry to optimize lead compounds through rational substitution.

Historical Development of Indole-2-carboxylic Acid Derivatives

The synthesis of indole-2-carboxylic acid derivatives dates to the Fischer indole synthesis, which enables cyclization of phenylhydrazines with carbonyl compounds. Early work focused on auxin analogs like indole-3-acetic acid, but shifts toward halogenated variants emerged with advancements in regioselective halogenation.

A pivotal development occurred in 1985 with the radiolabeling of halogen-substituted indole-3-acetic acids using [¹⁴C]-2-oxoglutarate, demonstrating the feasibility of incorporating isotopes into the indole backbone. Subsequent innovations, such as the fluorinated oxidation of 3-hydro-indole-2-alcohols described in patent CN105732470B, provided scalable routes to 3-fluoro-indole-2-carbonyl compounds. These methods laid the groundwork for synthesizing this compound, which requires sequential bromination and fluorination under controlled conditions.

Current Research Significance and Priorities

Current investigations prioritize three areas:

- Antiviral Drug Development : Indole-2-carboxylic acid derivatives inhibit HIV-1 integrase by coordinating Mg²⁺ ions, with halogen substituents enhancing potency against resistant strains.

- Synthetic Methodology : Patents disclose efficient routes to halogenated indoles, such as the bromination of 2-sulfonate-protected intermediates and fluorinated oxidation.

- Structure-Activity Relationship (SAR) Studies : Modifications at positions 3 and 5 are explored to optimize binding affinity and selectivity.

The compound’s commercial availability (e.g., 1g batches from Fujifilm Wako) supports high-throughput screening and derivatization campaigns.

Theoretical Framework and Research Objectives

Theoretical analyses emphasize the electronic effects of halogens. Bromine, a strong σ-electron donor, increases lipophilicity and polar surface area, while fluorine’s electronegativity enhances hydrogen-bonding potential. Density functional theory (DFT) calculations predict that these substituents stabilize charge-transfer interactions in enzyme active sites.

Research objectives include:

- Developing one-pot syntheses to reduce step counts.

- Expanding biological profiling beyond HIV integrase to kinases and GPCRs.

- Exploring solid-state properties (e.g., crystallinity) for formulation.

Table 1: Synthetic Methods for Halogenated Indole-2-carboxylic Acids

Table 2: Comparative ¹³C-NMR Data for Halogenated Indoles (δ, ppm)

| Position | This compound | Plakohypaphorine A | Meridianin C |

|---|---|---|---|

| C2 | 167.5 (COOH) | 169.8 (COOH) | 161.2 (C=O) |

| C3 | 149.1 (C-F) | 125.6 | 121.4 |

| C5 | 118.3 (C-Br) | 115.9 (C-Br) | 119.8 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSYHUVDDWAACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of indole derivatives. The process may involve:

Bromination: Introduction of a bromine atom to the indole ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: Introduction of a fluorine atom using reagents like Selectfluor or N-fluorob

Biological Activity

5-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a synthetic indole derivative that has garnered attention for its significant biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position and a fluorine atom at the 3-position of the indole ring, alongside a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 258.05 g/mol. The unique substitution pattern contributes to its reactivity and biological activity, making it a subject of interest in various therapeutic areas.

Research indicates that this compound exhibits significant inhibitory effects on viral integrase enzymes, which are crucial for the replication of retroviruses such as HIV. The compound has demonstrated promising results in inhibiting integrase strand transfer, with an IC50 value indicating effective binding and inhibition capabilities . The structural features allow it to interact favorably with viral DNA, enhancing its potential as an antiviral agent.

Antiviral Activity

The compound has been studied as a potential inhibitor of HIV-1 integrase. In vitro studies have shown that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of integrase, with IC50 values ranging from 0.13 μM to 47.44 μM depending on structural modifications . Notably, the introduction of specific substituents at the C3 and C6 positions significantly enhances inhibitory activity through π–π stacking interactions with nucleic acids .

Antimycobacterial Activity

In addition to its antiviral properties, this compound has shown potential against mycobacterial infections. Studies have indicated that indole derivatives can inhibit MmpL3 function, a transporter critical for mycobacterial cell wall synthesis. Compounds similar to this compound have exhibited MIC values as low as 0.0039 µg/mL against various Mycobacterium species .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indole derivatives:

- HIV Integrase Inhibition : A study demonstrated that structural optimizations on indole derivatives led to enhanced integrase inhibitory effects. For instance, compound modifications resulted in IC50 values as low as 0.13 μM for some derivatives .

- Mycobacterial Inhibition : Research highlighted that certain indole derivatives showed significant activity against Mycobacterium abscessus, with MIC values reported between 0.05 µg/mL and 0.25 µg/mL, indicating their potential as new therapeutic agents against resistant strains .

Data Table: Biological Activity Overview

| Compound Name | Target | IC50 Value (μM) | Biological Activity Description |

|---|---|---|---|

| This compound | HIV-1 Integrase | 0.13 - 47.44 | Inhibits strand transfer; potential antiviral agent |

| Indole Derivative (Compound 3) | HIV-1 Integrase | 12.41 - 18.52 | Effective inhibitor; structural modifications enhance activity |

| Indole Derivative | MmpL3 (Mycobacteria) | <0.25 | Significant activity against Mycobacterium species |

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the potential of 5-bromo-3-fluoro-1H-indole-2-carboxylic acid derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. These compounds have shown significant activity against cell proliferation by inhibiting EGFR tyrosine kinase. For instance, a novel derivative demonstrated promising anti-cancer properties with effective inhibition of cell growth in various cancer cell lines .

Table 1: Biological Activity of this compound Derivatives

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Compound 3a | 10.06 - 15.70 | EGFR Tyrosine Kinase |

| Compound 17a | 0.13 | HIV Integrase |

Antiviral Activity

The compound also exhibits antiviral properties, particularly against HIV. The indole core structure is critical for its interaction with HIV integrase, an enzyme essential for viral replication. Several derivatives have been synthesized that significantly inhibit the strand transfer activity of integrase, with IC50 values as low as 0.13 µM, indicating high potency .

High-Efficiency Synthesis

A notable method involves the use of fluoro reagents under mild conditions to facilitate the fluoro oxidation reaction of indoles. This approach allows for the efficient production of various fluorinated indole derivatives, which are crucial for enhancing biological activity .

Table 2: Synthesis Conditions for Indole Derivatives

| Reagent Type | Solvent Used | Yield (%) |

|---|---|---|

| Fluoro Reagent | Acetonitrile | 67 |

| Fluoro Reagent | DMSO | High |

Structural Insights and Molecular Docking Studies

Molecular docking studies have provided insights into the binding modes of these compounds at the active sites of their respective targets. The introduction of substituents at specific positions on the indole ring has been shown to enhance binding affinity and biological activity significantly.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents significantly impacts reactivity and biological interactions. Below is a comparative analysis of key analogs:

Functional Group Modifications

- Carboxylate Esters vs. Acids : Methyl 5-bromo-1H-indole-2-carboxylate () demonstrates reduced polarity compared to carboxylic acids, affecting solubility and reactivity. Esters are often intermediates in prodrug design .

- Amide Derivatives : Compounds like 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide () highlight the pharmacological relevance of indole carboxamides, with LC/MS retention times (3.17 min) aiding analytical characterization .

Physicochemical and Spectral Data

- Melting Points : Analogs such as 5-Bromo-3-formyl-1H-indole-2-carboxylic acid (CAS 1082193-05-2) exhibit distinct melting behavior, though data for the 3-fluoro variant are unavailable .

- Spectral Features : IR and NMR data for related compounds (e.g., 5-Bromo-3-(2-(1,3-dioxoisoindol-2-yl)ethyl)-1H-indole-2-carboxylic acid) suggest characteristic absorption peaks for carboxylic acid and halogen moieties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Bromo-3-fluoro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sequential halogenation and carboxylation of an indole scaffold. For example, bromination at the 5-position and fluorination at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively. Carboxylic acid groups are introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) .

- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF for fluorination), temperature (0–25°C to avoid side reactions), and stoichiometric control of halogenating agents. LC/MS monitoring (e.g., retention time: 3.17 min under SMD-FA10-long conditions) ensures intermediate purity .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Techniques :

- LC/MS : Confirms molecular weight (e.g., [M+H]+ = 258.04) and purity (>95%) under conditions like SQD-FA05-1 .

- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for indole ring) .

- X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of halogen atoms in this compound for targeted functionalization?

- Approach : Density Functional Theory (DFT) calculations assess the electrophilicity of bromine (C-Br bond dissociation energy: ~65 kcal/mol) and fluorine (C-F: ~116 kcal/mol). Molecular docking studies evaluate steric and electronic effects of substituents on binding affinity to biological targets (e.g., enzymes) .

- Application : Predict regioselectivity for cross-coupling reactions (e.g., Suzuki-Miyaura at C5-bromo) and guide catalyst selection (e.g., Pd(PPh)) .

Q. What strategies mitigate decomposition during storage or reactions involving this compound?

- Stability : Store at 0–6°C in amber vials to prevent photodegradation. Use inert atmospheres (N/Ar) during reactions to avoid oxidation of the indole ring .

- Handling : Avoid strong acids/bases that may hydrolyze the carboxylic acid group. Use scavengers (e.g., molecular sieves) in moisture-sensitive steps .

Q. How do bromo and fluoro substituents influence electronic properties and biological activity?

- Electronic Effects : Bromine increases lipophilicity (logP = 1.63) and enhances π-stacking, while fluorine modulates pKa (PSA = 90.39 Ų) to improve solubility and membrane permeability .

- Biological Relevance : Halogenated indoles exhibit kinase inhibition (IC < 1 μM in some derivatives) due to halogen bonding with ATP-binding pockets. Fluorine’s electronegativity fine-tunes selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.